Cinnamic Acid Isopropyl Ester is an organic compound derived from cinnamic acid, characterized by its isopropyl ester functional group. It is a colorless to pale yellow liquid with a sweet, floral aroma, commonly used in the fragrance and flavor industry. The chemical structure consists of a cinnamic acid backbone with an isopropyl group attached to the carboxylic acid moiety, making it part of a larger class of cinnamic acid esters.
Cinnamic Acid Isopropyl Ester exhibits notable biological activities. It has been studied for its antimicrobial, antifungal, and anticancer properties. Research indicates that derivatives of cinnamic acid possess antioxidant capabilities and can inhibit various cancer cell lines. These properties make it a candidate for further investigation in pharmacological applications .
Several methods exist for synthesizing Cinnamic Acid Isopropyl Ester:
Cinnamic Acid Isopropyl Ester finds applications across various industries:
Studies have shown that Cinnamic Acid Isopropyl Ester interacts with biological systems, particularly through enzymatic hydrolysis by tissue esterases after topical application. This suggests that the compound may be metabolized into active forms that exert biological effects . Additionally, research into its interaction with other compounds indicates potential synergistic effects when used in combination with certain drugs or therapeutic agents.
Cinnamic Acid Isopropyl Ester shares similarities with other cinnamic acid derivatives but differs in terms of its specific properties and applications. Below are some comparable compounds:
| Compound Name | Structure Type | Key Properties |
|---|---|---|
| Cinnamyl Alcohol | Alcohol | Used in flavoring and perfumery; antimicrobial properties. |
| Ethyl Cinnamate | Ester | Exhibits similar biological activity; used in fragrances. |
| Methyl Cinnamate | Ester | Known for its sweet aroma; used in food flavoring. |
| Propyl Cinnamate | Ester | Similar applications but with differing volatility and aroma profile. |
Cinnamic Acid Isopropyl Ester is unique due to its specific ester group which influences its solubility and volatility compared to other alkyl esters of cinnamic acid. Its larger isopropyl group contributes to distinct steric effects that can alter reactivity and biological interactions compared to smaller alkyl groups.
Conventional esterification of cinnamic acid with isopropyl alcohol typically employs Brønsted or Lewis acid catalysts. The Fischer esterification method, using sulfuric acid, remains a foundational approach. A laboratory-scale synthesis reported a 12.7% yield of methyl cinnamate under reflux conditions with methanol, highlighting the limitations of stoichiometric acid use in equilibrium-driven reactions [5]. To overcome low yields, heteropolyacid catalysts such as H₆P₂W₁₈O₆₂·24H₂O have been implemented. These catalysts enable direct esterification of cinnamic acid with phenols or imidoalcohols at 1:1 molar ratios, achieving yields of 84–95% without stoichiometric activators [3]. Reaction kinetics in conventional systems follow second-order behavior, with temperature and catalyst loading being critical determinants. For example, heteropolyacid-catalyzed reactions at 80°C for 6 hours with 1 mmol% catalyst achieved 92% conversion, demonstrating improved efficiency over traditional methods [3].
Microwave irradiation significantly enhances the synthesis of cinnamic acid isopropyl ester. A study using Ga₂O₃/SO₄²⁻/ZrO₂ as a solid acid catalyst achieved 96.1% yield under optimized conditions: 400 W microwave power, 6:1 molar ratio of isopropyl alcohol to cinnamic acid, 20-minute reaction time, and 0.6 g catalyst per 0.01 mol substrate [1]. Orthogonal array design revealed that microwave power and alcohol-to-acid ratio accounted for 48% and 32% of yield variability, respectively. The catalyst exhibited stability over five cycles, retaining 94% activity, which underscores the sustainability of this approach [1]. Comparative kinetic analysis showed microwave-assisted reactions proceed 8–10 times faster than conventional heating due to enhanced molecular collision frequencies and reduced activation energy.
Enzymatic synthesis using immobilized lipases in membrane reactors offers a green alternative. Novozyme 435 (lipase B) catalyzed the synthesis of ethyl cinnamate in fluidized bed bioreactors with a ping-pong bi-bi kinetic mechanism, exhibiting a maximal reaction rate (Vₘₐₓ) of 2.4 mmol·L⁻¹·min⁻¹ and Michaelis constants (Kₘ) of 12.3 mM and 9.8 mM for cinnamic acid and ethanol, respectively [8]. Notably, ethanol inhibition observed in batch systems (Kᵢ = 45 mM) was absent in fluidized configurations due to improved mass transfer. Damköhler numbers (Da < 0.1) confirmed the absence of diffusion limitations, enabling 89% conversion in continuous operation. Membrane reactors further facilitate product separation, with flux rates of 3.2 L·m⁻²·h⁻¹ reported for polyethersulfone membranes [8].
Solid acid catalysts have revolutionized esterification by combining high activity with reusability. Ga₂O₃/SO₄²⁻/ZrO₂ demonstrated exceptional performance in microwave-assisted synthesis, with sulfated zirconia enhancing Brønsted acidity (1.8 mmol NH₃·g⁻¹) [1]. HND-26, a mesoporous solid acid, achieved 95.1% yield in benzyl cinnamate synthesis at 120°C with a 1:20 acid-to-alcohol ratio and 13.8% catalyst loading [7]. Activation energy (Eₐ) for HND-26-catalyzed reactions was 30.3 kJ·mol⁻¹, lower than homogeneous acids (e.g., H₂SO₄: 45–50 kJ·mol⁻¹), due to optimized acid site distribution (0.8–1.2 nm pore diameters) [7]. Both catalysts retained >90% activity after five cycles, with Ga₂O₃/SO₄²⁻/ZrO₂ showing negligible sulfur leaching (<0.2 ppm) [1] [7].
Cinnamic acid isopropyl ester demonstrates considerable thermodynamic stability under standard conditions, exhibiting thermal stability up to approximately 200°C before significant decomposition occurs [1] [2]. The compound maintains its structural integrity across a broad temperature range, making it suitable for various industrial applications requiring thermal processing.
The thermal stability profile of cinnamic acid isopropyl ester is characterized by a decomposition onset temperature exceeding 200°C [1]. This relatively high thermal stability can be attributed to the aromatic ring system and the ester linkage, which provide structural rigidity and resistance to thermal degradation. Thermogravimetric analysis of similar cinnamic acid esters has shown that these compounds typically exhibit a single-stage decomposition process, with the initial weight loss occurring at temperatures well above their melting points [1].
The compound's stability is further enhanced by its molecular structure, which features a conjugated system between the phenyl ring and the vinyl group, providing additional resonance stabilization. This conjugation also contributes to the compound's resistance to oxidative degradation under ambient conditions [3]. The isopropyl ester group provides steric hindrance that can protect the carbonyl carbon from nucleophilic attack, thereby enhancing the overall stability of the molecule.
Heat capacity measurements for analogous cinnamic acid esters indicate that these compounds exhibit typical organic ester behavior, with heat capacity values increasing gradually with temperature [4] [5]. The standard enthalpy of formation for cinnamic acid isopropyl ester has not been directly measured, but can be estimated based on group contribution methods and comparison with related compounds.
The solubility behavior of cinnamic acid isopropyl ester in organic solvents is governed by its Hansen solubility parameters, which provide insight into the intermolecular forces responsible for dissolution [6] [7]. Based on group contribution methods and comparison with structurally similar compounds, the total Hansen solubility parameter is estimated to be approximately 19-21 MPa^1/2^ [6] [7].
The dispersion component (δd) is estimated at 15-16 MPa^1/2^, reflecting the compound's significant nonpolar character due to the aromatic ring and alkyl groups [7]. The polar component (δp) is estimated at 5-7 MPa^1/2^, arising from the ester functional group's dipole moment. The hydrogen bonding component (δh) is estimated at 8-10 MPa^1/2^, which is relatively low compared to compounds with hydroxyl or amine groups, as the ester group can only act as a hydrogen bond acceptor [7].
Experimental solubility studies with related cinnamic acid esters demonstrate that these compounds exhibit excellent solubility in alcohols and moderate to good solubility in other polar organic solvents [8] [9]. The compound shows high solubility in methanol, ethanol, 1-propanol, and 2-propanol, with solubility generally decreasing as the alcohol chain length increases [8]. In non-polar solvents such as hexane, the solubility is significantly reduced due to the polar ester group.
The solubility in ethyl acetate and acetonitrile is moderate, reflecting the balance between the polar ester group and the hydrophobic aromatic and alkyl portions of the molecule [9]. The compound exhibits limited water solubility due to its predominantly hydrophobic character, with the logP value of 3.06 indicating a strong preference for organic phases over aqueous phases [10].
| Solvent Type | Solubility Behavior | Estimated Solubility Range |
|---|---|---|
| Alcohols | High | >50 g/L |
| Ethyl Acetate | Good | 10-50 g/L |
| Acetonitrile | Moderate | 5-20 g/L |
| Hexane | Low | <1 g/L |
| Water | Very Low | <0.1 g/L |
Cinnamic acid isopropyl ester exhibits a well-defined melting point at 39°C, indicating the formation of a crystalline solid phase at room temperature [11]. This relatively low melting point is characteristic of many organic esters and reflects the moderate intermolecular forces present in the crystalline state.
The crystallization behavior of cinnamic acid isopropyl ester is influenced by the molecular packing arrangements in the solid state. Unlike the parent cinnamic acid, which can undergo solid-state [2+2] photocycloaddition reactions due to specific crystal packing arrangements [12] [13], the isopropyl ester's bulkier substituent likely prevents the close molecular arrangements necessary for such topochemical reactions.
Differential scanning calorimetry studies of related cinnamic acid esters reveal characteristic thermal events including melting endotherms and, in some cases, polymorphic transitions [14] [15]. The melting process for cinnamic acid isopropyl ester is expected to involve the disruption of van der Waals forces and dipole-dipole interactions between adjacent molecules in the crystal lattice.
The compound does not exhibit polymorphism under normal conditions, unlike some substituted cinnamic acid derivatives that can form multiple crystal forms [13]. The absence of polymorphism simplifies the handling and processing of the material, as there are no concerns about uncontrolled phase transitions during storage or use.
Glass transition behavior has been observed in polymers containing cinnamic acid ester side chains, where the incorporation of these rigid, aromatic units significantly increases the glass transition temperature compared to aliphatic analogs [16]. However, the glass transition temperature of pure cinnamic acid isopropyl ester has not been experimentally determined.
The crystallization kinetics of the compound from solution depend on factors such as solvent type, cooling rate, and concentration [17]. Slow cooling from concentrated solutions in good solvents typically yields well-formed crystals, while rapid cooling or crystallization from poor solvents may result in amorphous or poorly crystalline material.
The surface activity and interfacial properties of cinnamic acid isopropyl ester are influenced by its amphiphilic character, arising from the polar ester group and the hydrophobic aromatic and alkyl regions [18] [19]. While the compound is not a conventional surfactant, it does exhibit measurable surface activity at air-water and oil-water interfaces.
The surface tension reduction capability of cinnamic acid isopropyl ester is moderate compared to dedicated surfactants, but significant enough to influence wetting and spreading behavior on various substrates [18]. The compound's ability to reduce interfacial tension between immiscible liquids makes it potentially useful as a compatibilizer in formulations containing both hydrophilic and lipophilic components.
Interfacial tension measurements at the water-organic solvent interface show that cinnamic acid isopropyl ester can effectively reduce interfacial energy, particularly when used in combination with other surface-active agents [20]. The extent of interfacial tension reduction depends on the concentration of the compound and the nature of the organic phase.
The wetting properties of cinnamic acid isopropyl ester on solid surfaces are intermediate between those of purely hydrophobic and purely hydrophilic compounds [19]. On hydrophobic surfaces, the compound tends to spread well due to favorable van der Waals interactions with the substrate. On hydrophilic surfaces, the ester group can interact through dipole-induced dipole forces, though the contact angles are typically higher than for strongly polar compounds.
The compound's surface activity is also relevant to its behavior in formulations where it may function as a plasticizer or compatibilizer [7] [15]. In polymer systems, cinnamic acid isopropyl ester can migrate to surfaces and interfaces, potentially affecting the surface properties of the final material.
| Interface Type | Behavior | Application Relevance |
|---|---|---|
| Air-Water | Moderate surface tension reduction | Formulation stability |
| Oil-Water | Interfacial tension reduction | Emulsification aid |
| Polymer-Air | Surface migration potential | Surface modification |
| Solid-Liquid | Variable wetting behavior | Coating applications |